1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane

Thermal stability Physicochemical properties Ligand selection

1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane (CAS 72897-07-5), also cataloged as hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphorine or 1,3-di-p-tolyl-5-phenyl-1,3,5-diazaphosphorinane, is a six-membered heterocyclic phosphine (1,3,5-diazaphosphorinane) bearing p-tolyl substituents at the two endocyclic nitrogen atoms and a phenyl group at the phosphorus center. The compound has a molecular formula of C₂₃H₂₅N₂P and a molecular weight of 360.43 g·mol⁻¹.

Molecular Formula C23H25N2P
Molecular Weight 360.4 g/mol
CAS No. 72897-07-5
Cat. No. B12493707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane
CAS72897-07-5
Molecular FormulaC23H25N2P
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CN(CP(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C
InChIInChI=1S/C23H25N2P/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-26(17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3
InChIKeyUBTLQANULOJJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane (CAS 72897-07-5): Procurement-Grade Structural and Physicochemical Baseline


1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane (CAS 72897-07-5), also cataloged as hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphorine or 1,3-di-p-tolyl-5-phenyl-1,3,5-diazaphosphorinane, is a six-membered heterocyclic phosphine (1,3,5-diazaphosphorinane) bearing p-tolyl substituents at the two endocyclic nitrogen atoms and a phenyl group at the phosphorus center . The compound has a molecular formula of C₂₃H₂₅N₂P and a molecular weight of 360.43 g·mol⁻¹ . It is commercially available as a ≥95% purity powder (Sigma-Aldrich catalog No. 917990) and is included as one of the Universal Training Set ligands in the Sigma-Aldrich Cross-Coupling Phosphine Predictor kit (catalog No. 919845), developed in collaboration with the Sigman Research Group for computer-guided identification of optimal monodentate phosphine ligands in C–C and C–N cross-coupling reactions .

Why 1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane Cannot Be Replaced by Generic Triarylphosphines or N-Unsubstituted Diazaphosphorinane Analogs


The 1,3,5-diazaphosphorinane scaffold is structurally and electronically distinct from simple triarylphosphines such as triphenylphosphine (PPh₃): the incorporation of two endocyclic nitrogen atoms introduces conformational degrees of freedom (chair conformers with axial/equatorial substituent orientations) that are absent in acyclic phosphines [1]. Furthermore, within the diazaphosphorinane family, the nature of the N-substituents directly modulates the conformational equilibrium. The 1980 study by Arbuzov et al. demonstrated across four analogs—1,3,5-triphenyl- (I), 1,3-di-p-tolyl-5-phenyl- (II, i.e., the target compound), 1,3-di-p-bromophenyl-5-phenyl- (III), and 1,3-dibenzyl-5-phenyl-1,3,5-diazaphosphorinane (IV)—that the phenyl group at phosphorus consistently adopts an equatorial orientation, but the dipole moments and conformational free energies differ measurably as a function of the N-aryl substituent [1]. These differences propagate to metal coordination geometry: 1,3,5-diazaphosphorinanes coordinate Pt(II) and Pd(II) exclusively through the phosphorus atom, but the steric profile of the N-substituent governs the rotational orientation of the heterocyclic ligand plane around the P–M bond, thereby influencing the stability and isomerism of the resulting square-planar complexes [2]. Generic substitution with PPh₃ or a different N-substituted diazaphosphorinane alters both the electronic environment at phosphorus (reflected in ³¹P NMR chemical shift) and the accessible conformational space, making performance in metal-catalyzed transformations non-transferable.

Quantitative Differentiation Evidence for 1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane vs. Closest Analogs


Thermal Stability and Volatility: Boiling Point and Flash Point Comparison vs. Triphenylphosphine (PPh₃)

The target compound exhibits a substantially higher boiling point and flash point compared to the most widely used monodentate phosphine ligand, triphenylphosphine (PPh₃, CAS 603-35-0). The boiling point of 1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane is reported as 555.2°C at 760 mmHg, compared to 360.0 ± 11.0°C for PPh₃ under the same pressure conditions . The flash point is 289.5°C vs. 181.7 ± 0.0°C for PPh₃ . These differences—an increase of approximately 195°C in boiling point (+54%) and 108°C in flash point (+59%)—indicate significantly lower volatility and higher thermal robustness, which are relevant considerations for high-temperature catalytic applications and for safe handling during procurement, storage, and reactor charging.

Thermal stability Physicochemical properties Ligand selection

Steric Bulk and Lipophilicity: Molecular Weight, PSA, and LogP vs. Triphenylphosphine

The target compound possesses a molecular weight of 360.43 g·mol⁻¹ (vs. 262.29 g·mol⁻¹ for PPh₃, +37%), a calculated topological polar surface area (PSA) of 20.07 Ų (vs. 13.59 Ų for PPh₃, +48%), and a calculated LogP of 5.44 (vs. 5.69 for PPh₃) . The larger molecular weight and increased PSA reflect the presence of the two p-tolyl-substituted endocyclic nitrogen atoms, which expand the steric footprint of the ligand without a substantial increase in calculated lipophilicity. This steric profile is relevant because the minimum percent buried volume (%Vbur(min)) has been identified by the Sigman group as the single best descriptor for predicting monodentate phosphine ligand performance across Ni- and Pd-catalyzed cross-coupling datasets; the target compound's inclusion in the Phosphine Predictor Universal Training Set implies that its steric parameters occupy a distinct region of ligand space .

Steric parameters Lipophilicity Ligand design

Conformational Preference: Equatorial Phenyl Orientation Established by ¹H and ³¹P NMR and Dipole Moment Measurements

In the 1980 study by Arbuzov et al., the conformational equilibrium of four 5-phenyl-1,3-di-R-1,3,5-diazaphosphorinanes was systematically investigated by ¹H and ³¹P NMR spectroscopy and experimental dipole moment measurements [1]. For the target compound (compound II, R = p-tolyl), the phenyl group attached to phosphorus was found to exist preferentially in an equatorial orientation—a conformational preference shared across the series (R = phenyl, p-tolyl, p-bromophenyl, benzyl) [1]. The study further established that the orientation of the phenyl group is governed by enthalpy rather than entropy, and that the conformational free energy of the substituent changes analogously to that observed in methylcyclohexane and 1,3,5-trimethyl-1,3-diazane when ring CH₂ groups are replaced by oxygen or nitrogen atoms [1]. While the equatorial phenyl preference is a class-level feature, the specific dipole moment values measured for each N-substituent provide a quantitative fingerprint differentiating the p-tolyl analog from its phenyl, p-bromophenyl, and benzyl counterparts [1].

Conformational analysis NMR spectroscopy Dipole moment

Metal Coordination Scope: Demonstrated Complex Formation with Pt(II), Pd(II), Cu(I), and Ag(I) Salts

A 1992 study by Arbuzov, Erastov, and Nikonov demonstrated that 1,3,5-diazaphosphorinanes—including derivatives bearing the 1,3-di-p-tolyl substitution pattern—form stable complexes with Pt(II), Pd(II), Cu(I), and Ag(I) salts, with platinum and palladium coordinating exclusively through the phosphorus atom [1]. In contrast to simple triarylphosphines, the heterocyclic 1,3,5-diazaphosphorinane ligand framework introduces the possibility of ring conformational isomerism at the metal template, a feature that has been shown to stabilize unusual coordination geometries at Pt(II) centers [2]. The 2022 paper by Balueva et al. further confirmed that the 1,3-di-p-tolyl-substituted diazaphosphacyclohexane scaffold forms cis- and trans-configured complexes with Pt(II) and Ni(II), with structures solved by X-ray diffraction (CCDC deposition numbers 2097704 and 2097705) [3]. This broad metal compatibility profile positions the ligand as a versatile screening candidate across multiple catalytic metal platforms, in contrast to phosphine ligands optimized for a single metal.

Coordination chemistry Platinum group metals Homogeneous catalysis

Validated Screening Utility: Inclusion in the Sigma-Aldrich Phosphine Predictor Universal Training Set

The target compound (Sigma-Aldrich catalog No. 917990) is one of the 12 commercially available monodentate phosphine ligands comprising the Universal Training Set of the Sigma-Aldrich Cross-Coupling Phosphine Predictor (catalog No. 919845), a computational tool developed in collaboration with the Prof. Matthew S. Sigman Research Group at the University of Utah . The Predictor workflow requires users to run their specific C–C or C–N cross-coupling reaction with the designated Training Set ligands, input the yields, and receive algorithmically ranked suggestions for optimal phosphine ligands from a much larger commercial library . The inclusion of the target compound in this curated set indicates that its steric and electronic parameters—specifically its minimum percent buried volume, %Vbur(min), which was identified as the single most predictive descriptor across 11 Ni- and Pd-catalyzed cross-coupling datasets—occupy a non-redundant region of ligand space that is necessary for comprehensive screening coverage [1]. Procurement of this compound is therefore justified not merely as an individual ligand purchase, but as an essential component of a systematic reaction optimization workflow.

Cross-coupling Ligand screening Catalysis optimization

Recommended Procurement and Application Scenarios for 1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane Based on Evidence


Data-Driven Cross-Coupling Reaction Optimization Using the Phosphine Predictor Workflow

Procure this compound as part of the Sigma-Aldrich Phosphine Predictor kit (catalog No. 919845) to execute the Universal Training Set screening protocol for any new Pd- or Ni-catalyzed C–C or C–N cross-coupling substrate pair. The 12 Training Set ligands, including the target compound (917990), span the critical %Vbur(min) steric descriptor space, and the resulting yield data enable the computational algorithm to recommend the optimal phosphine from a library of hundreds of candidates . This workflow replaces traditional Edisonian screening of 50–100 ligands with approximately 12 experiments, directly reducing procurement costs and development timelines.

Pt(II) and Pd(II) Coordination Chemistry and Pre-Catalyst Synthesis

Use this compound as a P-donor ligand for the synthesis of square-planar Pt(II) and Pd(II) complexes, leveraging the demonstrated preference for coordination exclusively through the phosphorus atom and the conformational flexibility of the heterocyclic ring at the metal template [1][2]. The p-tolyl substituents provide sufficient steric bulk to influence cis/trans isomer ratios in bis(phosphine)metal dichloride complexes, as evidenced by the 2022 structural study of analogous 1,3-di-p-tolyl-diazaphosphacyclohexane Pt(II) and Ni(II) complexes (CCDC 2097704, 2097705) [2]. The higher thermal stability (boiling point: 555.2°C) relative to PPh₃ (360°C) makes this ligand particularly suitable for reactions requiring elevated temperatures .

Conformational Analysis and Structure–Activity Relationship (SAR) Studies of Heterocyclic Phosphine Ligands

Employ this compound as a reference standard in comparative conformational studies of 1,3,5-diazaphosphorinane ligands, using the established equatorial phenyl orientation (determined by ¹H/³¹P NMR and dipole moment measurements [3]) as a baseline for evaluating how N-substituent variation (phenyl vs. p-tolyl vs. p-bromophenyl vs. benzyl) modulates the conformational equilibrium and, consequently, the ligand's steric profile at the metal center. The quantitative dipole moment data reported for the four analogs in the 1980 Arbuzov study provide a physicochemical basis for rational ligand selection in sterically demanding catalytic applications [3].

High-Temperature Homogeneous Catalysis Requiring Low-Ligand-Volatility Conditions

Specify this compound for catalytic protocols operating above 200°C where conventional triarylphosphines such as PPh₃ (boiling point 360°C) may undergo significant evaporative loss or thermal degradation. The target compound's calculated boiling point of 555.2°C and flash point of 289.5°C suggest substantially greater thermal resilience . Combined with its demonstrated coordination to Pt, Pd, Ni, Cu, and Ag [1][2], this makes it a candidate for high-temperature cross-coupling, hydroformylation, or hydrogenation processes where ligand integrity is critical to maintaining catalytic turnover.

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